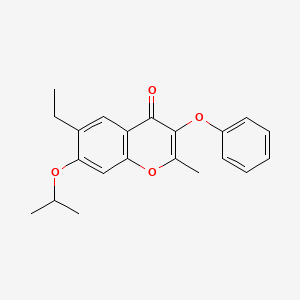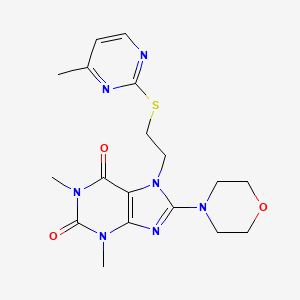![molecular formula C17H20ClNO2 B2586733 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide CAS No. 2411267-06-4](/img/structure/B2586733.png)
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide is a chemical compound commonly referred to as CCMA. It is a synthetic compound that has been developed for scientific research purposes. CCMA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
CCMA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, CCMA has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, CCMA has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, CCMA has been investigated for its effects on various physiological systems, including the nervous, cardiovascular, and immune systems.
作用機序
The mechanism of action of CCMA is not fully understood. However, studies have suggested that CCMA may act as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. CCMA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CCMA has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in signal transduction pathways.
生化学的および生理学的効果
CCMA has been found to have various biochemical and physiological effects. In vitro studies have shown that CCMA can inhibit the growth and proliferation of cancer cells. CCMA has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In addition, CCMA has been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
CCMA has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, allowing for the production of large quantities of pure material. CCMA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, CCMA has some limitations for use in lab experiments. It is a relatively new compound, and its full range of effects and applications is not yet fully understood. In addition, CCMA has been found to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CCMA. One potential direction is the development of CCMA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the effects of CCMA, which may lead to the identification of new drug targets. Additionally, the development of new experimental models for studying the effects of CCMA may provide further insights into its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CCMA is a synthetic compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. CCMA has been found to have anti-inflammatory, neuroprotective, and anti-cancer effects, among others. While CCMA has several advantages for use in lab experiments, it also has some limitations, and its full range of effects and applications is not yet fully understood. Further research on CCMA may lead to the development of new drugs and therapies for various diseases and conditions.
合成法
The synthesis of CCMA involves the reaction between 3-cyclopropylbenzaldehyde and 1-hydroxypent-4-yn-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with chloroacetyl chloride to obtain CCMA. The synthesis of CCMA is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
特性
IUPAC Name |
2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-4-16(12-20)19(17(21)10-18)11-13-5-3-6-15(9-13)14-7-8-14/h1,3,5-6,9,14,16,20H,4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYPEXRKSIURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CO)N(CC1=CC(=CC=C1)C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

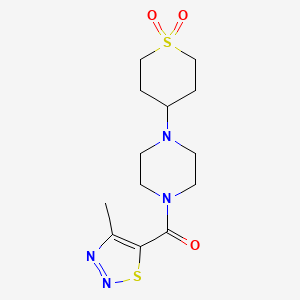

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2586655.png)
![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2586659.png)
![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)
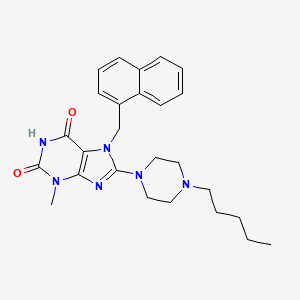
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)
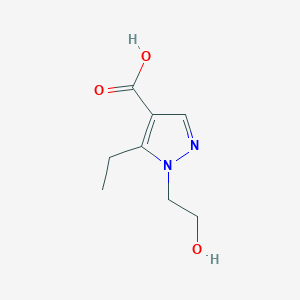
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2586667.png)
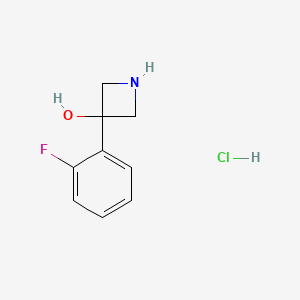
![2-[[1-(3-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2586669.png)
